4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one
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Overview
Description
4-{1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-chlorobenzylamine with 2-aminobenzophenone to form the benzodiazole core. This intermediate is then reacted with 4-ethoxybenzoyl chloride under basic conditions to introduce the ethoxyphenyl group. Finally, the pyrrolidinone ring is formed through a cyclization reaction using appropriate reagents and conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole oxides, while reduction can produce benzodiazole alcohols.
Scientific Research Applications
4-{1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-{1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one
- 1-{1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one
- 1-{1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one
Uniqueness
The uniqueness of 4-{1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H24ClN3O2 |
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Molecular Weight |
445.9 g/mol |
IUPAC Name |
4-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C26H24ClN3O2/c1-2-32-21-13-11-20(12-14-21)29-17-19(15-25(29)31)26-28-23-9-5-6-10-24(23)30(26)16-18-7-3-4-8-22(18)27/h3-14,19H,2,15-17H2,1H3 |
InChI Key |
NZBWNGRMWQWNDM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5Cl |
Origin of Product |
United States |
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